molecular formula C24H26O3 B1249167 Machaeriol B

Machaeriol B

Cat. No.: B1249167
M. Wt: 362.5 g/mol
InChI Key: HCVQRSCZRRQWTK-WBAXXEDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Machaeriol B is a hexahydrodibenzopyran-type phytocannabinoid first isolated from plants of the Machaerium genus, notably Machaerium multiflorum . This compound is of significant interest in medicinal chemistry due to its structural resemblance to tetrahydrocannabinols (THC) but with inverted stereochemistry at the ring junction ([6aR, 10aR]) and an additional stereocenter at the C9 position . While this structural difference means the natural product itself lacks affinity for the psychoactive CB1 receptor, it serves as a crucial lead compound for the development of novel cannabinoid receptor modulators . Research has demonstrated that synthetic analogues of this compound can exhibit significant binding affinity and functional activity as agonists at the CB2 receptor, a promising target for inflammatory and neuropathic pain conditions due to its predominantly peripheral expression . Furthermore, this compound and its derivatives have displayed potent biological activities beyond the endocannabinoid system. They exhibit strong antibacterial effects against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) . The compound has also shown antimalarial and antifungal properties in scientific studies, making it a versatile scaffold for developing new anti-infective agents . Efficient synthetic pathways, such as divergent syntheses starting from (S)-perillic acid or (S)-citronellal involving key steps like a palladium-catalyzed decarboxylative arylation or a hetero-Diels-Alder cycloaddition, have been established, allowing researchers access to this compound and a diverse array of structural analogues for structure-activity relationship (SAR) studies . This makes this compound an exceptionally valuable compound for exploring new therapeutic avenues in cannabinoid pharmacology, antimicrobial drug discovery, and medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H26O3

Molecular Weight

362.5 g/mol

IUPAC Name

(6aS,9S,10aS)-3-(1-benzofuran-2-yl)-6,6,9-trimethyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromen-1-ol

InChI

InChI=1S/C24H26O3/c1-14-8-9-18-17(10-14)23-19(25)11-16(13-22(23)27-24(18,2)3)21-12-15-6-4-5-7-20(15)26-21/h4-7,11-14,17-18,25H,8-10H2,1-3H3/t14-,17-,18-/m0/s1

InChI Key

HCVQRSCZRRQWTK-WBAXXEDZSA-N

Isomeric SMILES

C[C@H]1CC[C@H]2[C@H](C1)C3=C(C=C(C=C3OC2(C)C)C4=CC5=CC=CC=C5O4)O

Canonical SMILES

CC1CCC2C(C1)C3=C(C=C(C=C3OC2(C)C)C4=CC5=CC=CC=C5O4)O

Synonyms

machaeriol B

Origin of Product

United States

Isolation, Characterization, and Natural Occurrence of Machaeriol B

Discovery and Isolation from Plant Sources

Machaeriol B, a member of the machaeriol class of compounds, was first introduced to the scientific community following its isolation from the plant Machaerium multiflorum Spruce. acs.orgnih.gov A research group led by Muhammad in 2001 reported the discovery of this and other related compounds from this plant source. nih.govwikipedia.org The machaeriols, including this compound, are distinguished by their hexahydrodibenzopyran scaffold. acs.orgnih.gov Structurally, they share similarities with tetrahydrocannabinol (THC), the well-known constituent of Cannabis sativa. However, a key difference lies in the stereochemistry at the ring junction, which is inverted in machaeriols, and the presence of an additional stereocenter at the C9 position. acs.orgnih.gov This classifies them as hexahydrocannabinoids rather than tetrahydrocannabinoids. acs.orgnih.gov

The machaeriol family of compounds, including this compound, has been primarily isolated from a specific collection of a plant identified as Machaerium Pers. (Rimachi, Y. 12161), belonging to the Fabaceae family. mdpi.comnih.gov This genus, Machaerium, comprises approximately 130 species of trees, shrubs, and lianas found throughout the tropical Americas, from southern Mexico to Brazil and northern Argentina. mdpi.com While the initial discovery was tied to Machaerium multiflorum, subsequent isolations of a series of machaeriols (A-D) and related compounds called machaeridiols (A-C) have been reported from the Machaerium Pers. collection. mdpi.comnih.gov Despite searches in other Machaerium species available in natural product repositories, these unique hexahydrodibenzopyran (HHDBP) and 5,6-seco-HHDBP phytocannabinoids appear to be rare and have so far only been reported from this specific source. nih.gov

Spectroscopic Elucidation of Absolute and Relative Configuration

The definitive three-dimensional structure of this compound was established through a combination of advanced spectroscopic techniques. These methods were crucial for determining both the connectivity of the atoms (relative configuration) and their precise spatial arrangement (absolute configuration).

Nuclear Magnetic Resonance (NMR) spectroscopy was a cornerstone in the structural elucidation of this compound. nih.govresearchgate.net Standard one-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provided initial information about the chemical environment and number of different hydrogen and carbon atoms in the molecule. nih.govunl.edu

To assemble the molecular framework, two-dimensional (2D) NMR techniques were employed. pitt.edu These experiments reveal correlations between different nuclei, allowing for the piecing together of the structural puzzle.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms, helping to establish spin systems and build fragments of the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, assigning each proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is vital for connecting the molecular fragments. It shows correlations between protons and carbons that are two or three bonds away, revealing the connectivity across quaternary carbons and heteroatoms. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly important for determining the relative stereochemistry. It identifies protons that are close to each other in space, even if they are not directly connected through bonds. The observation of NOESY correlations between specific protons in the machaeriol scaffold was instrumental in defining the trans relationship of the protons at the ring junction and the spatial orientation of other substituents. nih.govresearchgate.net

While NMR, particularly NOESY, can define the relative arrangement of atoms, it cannot distinguish between a molecule and its non-superimposable mirror image (enantiomer). For this, Circular Dichroism (CD) spectroscopy was used. nih.govresearchgate.net CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.combiotools.us The resulting CD spectrum is unique to a specific enantiomer.

By comparing the experimentally measured CD spectrum of natural this compound with the spectra of related compounds of known absolute configuration or with theoretically calculated spectra, the absolute configuration was definitively assigned. mtoz-biolabs.com For the machaeriol family, including this compound, this analysis established the absolute configuration as (6aS, 9S, 10aS). nih.govresearchgate.net This finding was significant as it revealed a near mirror-image relationship to the absolute configuration of Δ⁹-tetrahydrocannabinol (THC), which possesses a (6aR, 10aR) configuration. nih.govresearchgate.net

Chemodiversity and Structural Variants within the Machaeriol Family

Research into the chemical constituents of Machaerium Pers. has revealed a family of structurally related compounds, highlighting the chemodiversity within this unique class of phytocannabinoids. mdpi.com Alongside this compound, several other variants have been isolated and characterized.

The primary structural variants include:

Machaeriol A, C, and D: These compounds share the same core hexahydrodibenzopyran skeleton as this compound but differ in the nature of the aromatic substituent. This variation in the aralkyl (aromatic-alkyl) group contributes to the diversity of the machaeriol series. mdpi.comnih.gov

Machaeridiols A, B, and C: This is a distinct subclass of related compounds also isolated from Machaerium Pers. mdpi.comnih.gov The machaeridiols possess a 5,6-seco-hexahydrodibenzopyran (seco-HHDBP) skeleton, meaning that the pyran ring of the core structure is opened. mdpi.comnih.gov

The co-occurrence of these machaeriols and machaeridiols within the same plant source demonstrates the biosynthetic plasticity of the organism and provides a range of natural analogs for scientific investigation. mdpi.comnih.gov

Biosynthesis and Biogenetic Considerations of Machaeriol B

Proposed Biogenetic Pathways for Hexahydrodibenzopyrans

The core structure of Machaeriol B is the hexahydrodibenzopyran ring system. While the precise biosynthetic pathway in vivo has not been fully elucidated through enzymatic studies, biogenetic proposals have been formulated based on the structures of co-occurring natural products and biomimetic chemical syntheses.

It is proposed that machaeriols are derived from their biogenetic precursors, machaeridiols, which possess a seco (broken) B-ring structure. nih.govmdpi.com The biosynthesis is thought to involve the coupling of a benzofuran-substituted resorcinol (B1680541) moiety with a monoterpene unit. The formation of the hexahydrodibenzopyran scaffold likely proceeds through an intramolecular cyclization event. Chemical syntheses have demonstrated that an intramolecular hetero-Diels-Alder reaction can effectively form the HHDBP core with high diastereoselectivity, suggesting a similar enzymatic or spontaneous cyclization could occur in nature. acs.org This proposed pathway highlights a convergent evolutionary strategy, where different plant families produce structurally similar cannabinoid-type scaffolds from distinct precursors.

Enzymatic Transformations and Precursor Utilization in Natural Production

The natural production of this compound occurs in the plant Machaerium multiflorum. acs.orgnih.gov The biosynthesis is believed to start with precursors distinct from those used in canonical cannabinoid synthesis. Instead of olivetolic acid, the pathway for machaeriols likely utilizes a benzofuran-containing resorcinol derivative, specifically 5-(benzofuran-2-yl)benzene-1,3-diol. nih.govchemrxiv.org

The proposed biosynthetic sequence involves:

Precursor Formation : Synthesis of the 5-(benzofuran-2-yl)benzene-1,3-diol core. Benzofuran (B130515) rings in natural products can be formed through various routes, including those involving polyketide or shikimate pathways. rsc.org

Terpenoid Coupling : An enzymatic alkylation reaction, likely catalyzed by a prenyltransferase, couples the benzofuran-resorcinol precursor with a suitable monoterpene derivative, such as geranyl pyrophosphate (GPP) or a related terpene alcohol. This forms the open-chain machaeridiol structure. nih.govmdpi.com

Cyclization : An enzyme-catalyzed or stereoselective intramolecular cyclization (potentially a hetero-Diels-Alder type reaction) of the machaeridiol precursor closes the pyran ring to form the rigid tricyclic hexahydrodibenzopyran scaffold of this compound. acs.org

While specific enzymes like synthases or cyclases from Machaerium have not yet been isolated and characterized, the structural nature of the precursors and products allows for these logical biosynthetic proposals.

Comparative Biosynthetic Analysis with Canonical Cannabinoids

The biosynthesis of this compound presents a fascinating case of convergent evolution when compared to canonical cannabinoids like Tetrahydrocannabinol (THC) and Cannabidiol (CBD).

Precursor Divergence : The most significant difference lies in the starting materials.

Canonical Cannabinoids : The pathway begins with the coupling of olivetolic acid (or divarinolic acid for propyl cannabinoids) and geranyl pyrophosphate (GPP), catalyzed by a geranyl pyrophosphate transferase to form Cannabigerolic acid (CBGA). rsc.orgnih.govwikipedia.org

This compound : The proposed pathway utilizes a pre-formed 5-(benzofuran-2-yl)benzene-1,3-diol as the aromatic precursor, which is then coupled with a monoterpene. nih.govchemrxiv.org

Cyclization and Stereochemistry : The subsequent cyclization of the central precursor (CBGA for cannabinoids, a machaeridiol for machaeriols) is catalyzed by distinct synthases, leading to different stereochemical outcomes.

Canonical Cannabinoids : CBGA is cyclized by THCA synthase or CBDA synthase, leading to the specific trans-[6aR, 10aS] stereochemistry of the dibenzopyran ring in THC. rsc.orgnih.gov

This compound : The cyclization to form machaeriols results in an inverted ring junction stereochemistry of [6aR, 10aR]. acs.orgnih.gov This fundamental structural difference classifies machaeriols as hexahydrocannabinoids, distinct from the tetrahydrocannabinoids like THC. acs.org

This comparative analysis reveals that while both pathways produce compounds with a similar dibenzopyran core, they are biosynthetically independent, utilizing different precursors and enzymatic machinery to achieve their final, structurally distinct products. mdpi.com

Advanced Synthetic Methodologies and Total Synthesis of Machaeriol B and Its Enantiomers

Stereoselective Total Syntheses of (+)-Machaeriol B

The synthesis of the naturally occurring (+)-Machaeriol B enantiomer has been a significant focus of research, leading to the exploration of various strategic bond formations and cyclization reactions.

Friedel-Crafts Alkylation Strategies

The Friedel-Crafts alkylation serves as a powerful tool for forging carbon-carbon bonds, a critical step in assembling the complex framework of Machaeriol B. One notable strategy involves the reaction of resorcinol (B1680541) derivatives with a suitable alkylating agent to construct the tetrahydrodibenzopyran core. For instance, the Lewis acid-catalyzed coupling of a cyclic allylic alcohol with resorcinols has been developed for this purpose. researchgate.net Specifically, BF3·OEt2 has been used to activate 1-bromo-3,5-dihydroxybenzene for its coupling with monoterpenoids, laying the groundwork for the tricyclic system.

In a protecting-group-free approach, the Friedel-Crafts alkylation of resorcinols with (S)-cis-verbenol, followed by cyclization, enables the one-step construction of the tetrahydrodibenzopyran core of (-)-Δ⁸-THC, a motif also present in this compound. nih.govacs.org This method has been successfully applied to the synthesis of (-)-Machaeriol B. nih.gov

Suzuki-Miyaura Cross-Coupling Approaches

The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning palladium-catalyzed reaction, has proven invaluable for the late-stage functionalization of the this compound scaffold. rsc.orgwikipedia.orgtcichemicals.comlibretexts.org This reaction typically involves the coupling of an organoboron compound with an organohalide. wikipedia.orgtcichemicals.comlibretexts.org

In the synthesis of (+)-Machaeriol B and its analogs, a key intermediate triflate was subjected to Suzuki-Miyaura cross-coupling to introduce various aryl groups. rsc.orgru.nl For example, after the formation of the tricyclic hexahydrocannabinol (B1216694) scaffold, a phenolic triflate was generated, which then underwent a palladium-catalyzed cross-coupling with the appropriate boronic acid to yield (+)-Machaeriol B. rsc.org This approach allows for the late-stage diversification of the cannabinoid scaffold. rsc.org Similarly, a brominated THC analogue has been used as a versatile intermediate for late-stage diversification via Suzuki-Miyaura cross-coupling to access various (-)-Δ⁸-THC derivatives. nih.gov In another synthesis, a benzofuryl substituted resorcinol, obtained via a Suzuki-Miyaura cross-coupling, was a key precursor for the synthesis of (-)-Machaeriol B. nih.govchemrxiv.org

Hetero-Diels-Alder Cycloaddition Reactions

The hetero-Diels-Alder (HDA) reaction is a powerful strategy for the construction of the heterocyclic B- and C-rings of the hexahydrocannabinol core of this compound. rsc.org This [4+2] cycloaddition reaction has been a cornerstone in several total syntheses. researchgate.netsemanticscholar.org

One approach involved the condensation of lithiated methoxymethyl (MOM)-protected phloroglucinol (B13840) with (S)-citronellal, followed by a mild acid-mediated deprotection that triggered an intramolecular hetero-Diels-Alder cycloaddition. researchgate.netacs.org This reaction proceeded with high diastereoselectivity to furnish the hexahydrodibenzopyran core. researchgate.netacs.org Another strategy utilized a domino aldol-type/hetero-Diels-Alder reaction to form the trans-hexahydrodibenzopyran structure. researchgate.netsemanticscholar.org This tandem reaction provides an efficient route to the core structure of this compound. researchgate.netsemanticscholar.org

Multi-Step Divergent Synthetic Pathways

Divergent synthetic strategies offer an efficient way to access a variety of related natural products and their analogues from a common intermediate. thieme-connect.comnih.gov This approach has been elegantly applied to the synthesis of (+)-Machaeriol B. thieme-connect.comnih.gov

A notable divergent synthesis commences with commercially available (S)-perillic acid. nih.gov A key step in this pathway is a stereospecific palladium-catalyzed decarboxylative arylation. thieme-connect.comnih.gov This is followed by a one-pot sequence involving a stereoselective hydroboration and subsequent oxidation or reduction of the intermediate boranes. nih.gov This versatile strategy has enabled the five-step synthesis of (+)-Machaeriol B and (+)-Machaeriol D, as well as the four-step synthesis of (+)-Δ⁸-THC and its analogues. nih.gov Another divergent approach starts from (R)-(+)-limonene and utilizes a protecting group-free strategy to synthesize both natural (+)-machaeriol D and its enantiomer. nih.gov

Key ReactionReagents/ConditionsOutcomeReference
Friedel-Crafts AlkylationResorcinols, (S)-cis-verbenol, Lewis acidConstruction of tetrahydrodibenzopyran core researchgate.netnih.govacs.org
Suzuki-Miyaura CouplingOrganoboron, Organohalide, Palladium catalyst, BaseLate-stage functionalization, C-C bond formation rsc.orgru.nlnih.govchemrxiv.org
Hetero-Diels-AlderDienophile, Diene (often formed in situ)Construction of hexahydrodibenzopyran ring system rsc.orgresearchgate.netsemanticscholar.orgacs.org
Decarboxylative Arylation(S)-Perillic acid derivative, Aryl halide, Palladium catalystStereospecific C-C bond formation thieme-connect.comnih.gov
Hydroboration/OxidationAlkene, Borane reagent (e.g., Sia₂BH), H₂O₂, NaOHStereoselective introduction of hydroxyl group nih.gov

Enantioselective Synthesis of (−)-Machaeriol B and Other Enantiomers

The synthesis of the unnatural enantiomer, (−)-Machaeriol B, is crucial for stereochemical assignment and for studying the stereospecificity of its biological activity. Several enantioselective syntheses have been developed to access this compound. nih.govsemanticscholar.org

One efficient route to (−)-Machaeriol B employs a Friedel-Crafts alkylation of 5-(benzofuran-2-yl)benzene-1,3-diol with (S)-cis-verbenol. nih.govchemrxiv.org The precursor, 5-(benzofuran-2-yl)benzene-1,3-diol, is obtained through a Suzuki-Miyaura cross-coupling reaction. nih.govchemrxiv.org Subsequent diastereoselective hydroboration of the resulting tetrahydrodibenzopyran intermediate, followed by a reductive workup (protodeborylation), yields (−)-Machaeriol B. nih.govnih.govchemrxiv.orgacs.org An alternative oxidative workup of the hydroboration intermediate leads to (-)-Machaeriol D. nih.govnih.govchemrxiv.orgacs.org

Another approach to the enantiomer of (+)-machaeriol B involved a four-step synthesis starting from O-phenylhydroxylamine, with key steps being benzofuran (B130515) formation via a nih.govnih.gov-sigmatropic rearrangement and trans-hexahydrodibenzopyran formation through a domino aldol-type/hetero-Diels-Alder reaction. researchgate.netsemanticscholar.org

Development of Efficient and Concise Synthetic Routes

A divergent approach starting from (S)-perillic acid also represents a highly efficient pathway, providing (+)-Machaeriol B in just five steps. nih.gov The development of these short and high-yielding routes is a testament to the advancements in synthetic methodology and strategic planning in organic synthesis.

Challenges and Innovations in Synthetic Accessibility

The synthesis of this compound and its enantiomers presents notable challenges to organic chemists, primarily centered around the stereocontrolled construction of the hexahydrodibenzopyran core and the introduction of the benzofuran moiety. mdpi.com The specific stereochemistry at the ring junction of the machaeridiol chemotype makes its synthesis a complex endeavor. nih.gov

A significant hurdle lies in the creation of the multiple stereocenters within the hexahydrodibenzopyran ring system with high diastereoselectivity. mdpi.com Early synthetic routes were often lengthy and lacked efficiency. nih.gov However, recent innovations have led to more concise and effective strategies.

One innovative approach involves a domino aldol-type/hetero-Diels–Alder reaction to form the trans-hexahydrodibenzopyran structure. rsc.org For instance, the reaction of benzofuranylbenzenediol with (S)-citronellal or (R)-citronellal in the presence of ethylenediammonium diacetate (EDDA) and triethylamine (B128534) (Et3N) in refluxing xylene has been shown to produce (−)-Machaeriol B and its unnatural enantiomer, respectively, in good yields. rsc.org This method provides a concise, four-step synthesis from O-phenylhydroxylamine. rsc.org

Another significant advancement is the use of a stereospecific palladium-catalyzed decarboxylative arylation. nih.gov This key step, as part of a divergent approach starting from commercially available (S)-perillic acid, has enabled the efficient, five-step syntheses of (+)-Machaeriol B and (+)-Machaeriol D. nih.gov This strategy also features a one-pot sequence involving a stereoselective hydroboration followed by oxidation or reduction of the resulting organoboranes. mdpi.comnih.gov

Protecting-group-free syntheses have also emerged as a more atom-economical and efficient strategy. iitj.ac.in One such method utilizes a Lewis acid-catalyzed Friedel–Crafts coupling of a cyclic allylic alcohol with resorcinol derivatives. iitj.ac.inrsc.org This approach has been successfully applied to the enantiospecific total syntheses of Machaeriol D and other related natural products in under six steps. iitj.ac.inrsc.org

Furthermore, late-stage diversification of the Machaeriol scaffold has been achieved through palladium-mediated Suzuki coupling reactions. acs.orgnih.gov This allows for the introduction of various aryl and alkyl groups at the C3 position of the hexahydrodibenzopyran core, providing access to a diverse range of analogues for structure-activity relationship studies. acs.orgnih.gov The synthesis begins with the condensation of lithiated methoxymethyl (MOM)-protected phloroglucinol with (S)-citronellal, followed by a mild acid-mediated deprotection that induces an intramolecular hetero-Diels–Alder cycloaddition to form the hexahydrodibenzopyran core with high diastereoselectivity. acs.orgnih.gov

These innovative methodologies have significantly improved the synthetic accessibility of this compound and its analogues, paving the way for further biological evaluation and the development of new therapeutic agents. nih.govacs.org

Structure Activity Relationship Sar Studies and Analog Design of Machaeriol B Derivatives

Design and Synthesis of Novel Machaeriol-like Analogues

The synthesis of Machaeriol B and its analogues has been a key focus of research, with several strategies developed to create a diverse range of compounds for biological testing. acs.orgnih.gov A common approach involves the late-stage diversification of a core hexahydrodibenzopyran scaffold, allowing for the introduction of various functional groups at different positions. acs.orgnih.gov

One notable synthetic route starts with the condensation of lithiated methoxymethyl (MOM)-protected phloroglucinol (B13840) with (S)-citronellal. acs.org Subsequent acid-mediated deprotection of the MOM groups triggers an intramolecular hetero-Diels-Alder reaction, forming the key hexahydrodibenzopyran structure with high diastereoselectivity. acs.org This intermediate can then be further modified, for example, through selective triflation followed by Suzuki coupling reactions to introduce a variety of aryl and alkyl groups at the C3 position of the scaffold. acs.orgnih.gov

Another versatile approach utilizes (S)-perillic acid as a starting material in a divergent synthesis that can yield not only (+)-Machaeriol B and D but also (+)-Δ⁸-THC and their analogues. nih.gov Key steps in this strategy include a stereospecific palladium-catalyzed decarboxylative arylation and a one-pot sequence involving stereoselective hydroboration followed by either oxidation or reduction. nih.gov The synthesis of unnatural (-)-Machaeriol B and D has also been achieved through a Friedel-Crafts alkylation of 5-(benzofuran-2-yl)benzene-1,3-diol with (S)-cis-verbenol, followed by cyclization and a highly diastereoselective hydroboration. nih.govchemrxiv.orgmdpi.com

Furthermore, novel machaeridiol-based analogues have been prepared by coupling stemofuran, pinosylvin, and resveratrol (B1683913) with various monoterpene units like R-(−)-α-phellandrene, (−)-p-mentha-2,8-diene-1-ol, and geraniol. mdpi.com These synthetic efforts have provided a library of compounds for exploring the SAR of this class of molecules.

Elucidation of Structural Determinants for Biological Activities

SAR studies on this compound analogues have revealed crucial structural features that govern their biological activity, particularly their interaction with cannabinoid receptors. While natural machaeriols show little to no affinity for CB1 receptors, synthetic analogues have demonstrated significant binding to both CB1 and CB2 receptors. acs.orgnih.govnih.gov

The nature of the substituent at the C3 position of the hexahydrodibenzopyran core plays a critical role in receptor affinity and selectivity. For instance, an analogue with an octenyl chain at the C3 position exhibited higher CB1 receptor binding affinity compared to analogues lacking this alkyl chain, highlighting the importance of a lipophilic side chain for CB1 interaction. acs.orgnih.gov

Systematic modifications have led to the identification of analogues with selective activity. For example, the introduction of a benzothiophene (B83047) moiety at the C3 position resulted in a CB2 selective agonist. chemrxiv.org Molecular docking studies suggest that this selectivity arises from specific interactions, such as hydrogen bonding between the hydroxyl group of the resorcinol (B1680541) ring and the Ser285 residue in the CB2 receptor, an interaction not observed with the CB1 receptor. chemrxiv.org

The following table summarizes the binding affinities and functional activities of selected this compound analogues at cannabinoid receptors.

CompoundModificationCB1 IC50 (μM)CB2 IC50 (μM)Functional Activity
11EOctenyl chain at C3≤1.0>10CB1R agonist (EC50 = 239 ± 68 nM)
11JAryl group at C3≤1.0SubmicromolarCB1R agonist (EC50 = 1471 ± 708 nM), Moderate CB2R agonist (EC50 = 15993 ± 8631 nM)
11HAryl group at C3>10SubmicromolarCB2R agonist (EC50 = 5730 ± 3289 nM)
11BAryl group at C3>10SubmicromolarNot reported

Data sourced from Haider et al., 2021. acs.org

Impact of Stereochemistry on Pharmacological Profiles

Stereochemistry is a critical factor influencing the pharmacological activity of cannabinoids and their analogues. researchgate.netnih.gov The hexahydrodibenzopyran scaffold of this compound possesses multiple stereocenters, and their configuration significantly impacts biological activity. researchgate.netacs.orgnih.gov

A key structural difference between machaeriols and Δ⁹-THC is the inverted stereochemistry at the ring junction, which in machaeriols is [6aR, 10aR]. researchgate.netacs.orgnih.gov This, along with an additional stereocenter at the C9 position, contributes to the distinct pharmacological profile of machaeriols compared to THC. researchgate.netacs.orgnih.gov The pharmacological activity of Δ⁹-THC itself is highly stereospecific, with the naturally occurring (−)-trans-isomer being significantly more potent than the (+)-trans-isomer. acs.orgnih.gov

Synthetic strategies have been developed to control the stereochemistry of this compound analogues. For example, by using (R)-citronellal as a chiral precursor instead of (S)-citronellal, it is possible to synthesize enantiomerically pure (−)-hexahydrocannabinoids. acs.orgnih.gov These enantiomers are expected to exhibit different CB1/CB2 receptor isoform selectivity, underscoring the importance of stereochemistry in designing compounds with specific pharmacological profiles. acs.orgnih.gov

The synthesis of both natural (+)-machaeriol-D and its unnatural (-)-enantiomer has been achieved starting from R-(+)- and S-(-)-limonene, respectively, further demonstrating the ability to manipulate stereochemistry to probe its effect on biological activity. mdpi.com

Rational Design for Targeted Biological Potency

The insights gained from SAR studies have enabled the rational design of this compound analogues with targeted biological potency. iict.res.innih.gov By understanding the structural requirements for binding to specific receptors, researchers can design and synthesize novel compounds with improved affinity and selectivity.

Molecular modeling and in silico docking studies have become invaluable tools in this process. chemrxiv.org For example, molecular dynamics simulations have been used to understand the interaction profiles of promising CB2-selective agonists with the CB2 receptor. acs.orgsemanticscholar.org These studies revealed that stable interactions with key residues such as Phe94, Phe281, and Ser285 within the active ligand-binding domain are crucial for their activity. acs.orgsemanticscholar.org

The rational design process involves identifying the key pharmacophoric elements of the this compound scaffold and systematically modifying them to optimize interactions with the target receptor. This includes modifications to the substituent at the C3 position, the stereochemistry of the hexahydrodibenzopyran core, and the introduction of other functional groups. chemrxiv.org This approach has been successful in identifying CB2-selective agonists from a library of machaeriol-like analogues. acs.orgnih.gov The ultimate goal is to develop compounds with specific therapeutic effects while minimizing off-target activities.

Mechanistic Investigations of Biological Activities of Machaeriol B in Vitro and Preclinical Models

Antimalarial Activity Studies

In vitro Efficacy against Plasmodium falciparum Strains

Machaeriol B has been identified as a compound with notable antimalarial properties through in vitro screening. Research involving the bioassay-guided fractionation of Machaerium multiflorum led to the isolation of this compound and assessment of its activity against parasitic protozoa. nih.gov

Specifically, this compound demonstrated significant efficacy against the W-2 clone of Plasmodium falciparum, a strain known for its resistance to chloroquine. nih.gov The inhibitory concentration required to reduce the parasite's growth by 50% (IC₅₀) was determined to be 120 ng/mL. nih.govresearchgate.netacs.org This finding highlights the potential of this compound as an antimalarial agent, particularly against drug-resistant parasite strains. While its activity against the W-2 clone is established, detailed efficacy studies across a broader range of P. falciparum strains are not extensively documented in the current literature. For context, the related compound Machaeridiol B has shown activity against both the chloroquine-sensitive D6 and chloroquine-resistant W2 clones of P. falciparum, with IC₅₀ values of 0.64 and 0.22 µg/mL, respectively. nih.gov

CompoundPlasmodium falciparum StrainIC₅₀ (ng/mL)Reference
This compoundW-2 (Chloroquine-Resistant)120 nih.govresearchgate.netacs.org

Elucidation of Antimalarial Mechanisms of Action

While the in vitro efficacy of this compound against Plasmodium falciparum has been established, the precise molecular mechanisms underlying its antimalarial action have not yet been fully elucidated in published research. Antimalarial drugs typically function by interfering with essential parasite pathways, such as hemoglobin digestion and hemozoin detoxification, protein synthesis, nucleic acid replication, or mitochondrial function. frontiersin.org However, specific studies detailing which of these or other potential targets are modulated by this compound are currently unavailable. Further research is required to identify its specific intracellular targets and to characterize the biochemical pathways it disrupts within the parasite.

Antimicrobial Activity Investigations

Machaeriols, including this compound, have demonstrated significant inhibitory activity against various multidrug-resistant Gram-positive bacteria. researchgate.net These compounds are recognized as a promising class of anti-infective agents. researchgate.net

Activity against Methicillin-Resistant Staphylococcus aureus (MRSA)

Comprehensive antimicrobial evaluations have been conducted on a series of compounds isolated from Machaerium Pers., including this compound (designated as compound 7 in the study). These studies confirm its activity against multiple strains of Methicillin-Resistant Staphylococcus aureus (MRSA). nih.gov While its analogues, particularly Machaeriol C (compound 8) and certain machaeridiols, often show more potent activity, this compound exhibits notable efficacy. nih.gov For instance, against MRSA strain ATCC BAA-1708, this compound showed a Minimum Inhibitory Concentration (MIC) of 5 µg/mL and a Minimum Bactericidal Concentration (MBC) of 10 µg/mL. nih.gov A combination study involving Machaeridiol B and Machaeriol C demonstrated strong synergistic activity, suggesting complex interactions between these related compounds. nih.gov

Compound (Designation)MRSA StrainIC₅₀ (µg/mL)MIC (µg/mL)MBC (µg/mL)Reference
Machaeriol A (6)BAA-17080.592.52.5 nih.gov
This compound (7)BAA-17081.505.010.0 nih.gov
Machaeriol C (8)BAA-17080.542.52.5 nih.gov
Machaeridiol B (11)BAA-17080.381.251.25 nih.gov
Machaeridiol C (12)BAA-17081.105.05.0 nih.gov

Activity against Vancomycin-Resistant Enterococcus faecium (VRE) and E. faecalis

The antimicrobial activity of the machaeriol family extends to other critical drug-resistant pathogens, including Vancomycin-Resistant Enterococcus faecium (VRE) and Enterococcus faecalis. nih.govresearchgate.net In a comprehensive study, this compound (compound 7) was tested alongside its analogues against several vancomycin-resistant and vancomycin-sensitive Enterococcus strains. The results showed that this compound possesses inhibitory activity, although generally less potent than Machaeriol A, Machaeriol C, and the machaeridiols. nih.gov For example, against the VRE strain E. faecium ATCC 700221, this compound had an IC₅₀ of 2.21 µg/mL and a MIC of 5 µg/mL. nih.gov

Compound (Designation)Bacterial StrainIC₅₀ (µg/mL)MIC (µg/mL)MBC (µg/mL)Reference
This compound (7)E. faecium (VRE, ATCC 700221)2.215.010.0 nih.gov
E. faecalis (VRE, ATCC 51299)1.905.010.0
E. faecalis (VSE, ATCC 29212)1.435.05.0

Receptor-Mediated Interactions and Ligand Binding

This compound and its analogs are structurally similar to psychoactive hexahydrocannabinols, prompting investigations into their affinity for cannabinoid receptors. mdpi.comnih.gov Despite this structural resemblance, studies have consistently shown that this compound has an insignificant binding affinity for the cannabinoid receptor 1 (CB1). mdpi.comnih.govnih.gov In radioligand binding assays using membranes from cells expressing the human CB1 receptor, this compound at concentrations up to 1.0 µM displayed minimal displacement of the radioligand, indicating a lack of significant binding. nih.gov This absence of CB1 affinity suggests that this compound is unlikely to produce psychoactive effects mediated by this receptor. mdpi.com

While this compound itself shows little to no affinity for either CB1 or CB2 receptors, other closely related compounds from Machaerium Pers. exhibit some selectivity. mdpi.com For example, Machaeriol D and Machaeridiols A, B, and C have demonstrated weak but selective binding affinity for the CB2 receptor. mdpi.comnih.govsciprofiles.comresearchgate.netresearchgate.net

CompoundCB1 Receptor Affinity (Ki)CB2 Receptor Affinity (Ki)Reference
Machaeriol AInactiveInactive mdpi.com
This compoundInactiveInactive mdpi.comnih.gov
Machaeriol CInactive>10 µM mdpi.com
Machaeriol DInactive>1.3 µM mdpi.comnih.gov
Machaeridiol AInactive>1.77 µM mdpi.comnih.gov
Machaeridiol BInactive>2.18 µM mdpi.comnih.gov
Machaeridiol CInactive>1.1 µM mdpi.comnih.gov

The potential interaction of Machaerium compounds with opioid receptors has also been explored. A comprehensive evaluation of machaeriols (A-D) and machaeridiols (A-C) against kappa (κ), delta (δ), and mu (µ) opioid receptors found them to be weakly active or inactive. mdpi.comnih.govsciprofiles.com This suggests that the biological activities of this compound are not likely mediated through significant interactions with these classical opioid receptor subtypes.

Functional assays, such as the [³⁵S]GTPγS binding assay, are used to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a G-protein coupled receptor. While direct GTPγS functional data for this compound is not specified in the reviewed literature, studies on synthetic machaeriol analogues provide insight into the functional potential of this structural class. acs.org Two novel synthetic analogues, designated 11H and 11J, were identified as CB2 receptor-selective agonists, exhibiting EC₅₀ values of 5.7 µM and 16 µM, respectively, in a GTPγS assay. researchgate.netacs.org Another analogue, 11E, was found to be a CB1 receptor agonist with an EC₅₀ value of 239 nM. acs.org These findings demonstrate that while the natural product this compound may lack significant receptor affinity, synthetic modifications to its hexahydrodibenzopyran scaffold can produce compounds with functional activity at cannabinoid receptors.

Modulation of Cellular Signaling Pathways (Excluding Human Clinical Data)

The influence of machaeriols and machaeridiols on various cancer-related signaling pathways has been investigated using in vitro luciferase reporter gene assays in HeLa and T98G glioblastoma cells. mdpi.com These studies have largely focused on Machaeridiol B and its synergistic effects with Machaeriol C. mdpi.comnih.govresearchgate.net

A combination of Machaeriol C and Machaeridiol B was found to have additive effects on the E2F, ETS, Wnt, and Hedgehog pathways, where the individual compounds were only minimally active or inactive. researchgate.netmdpi.comresearchgate.net For instance, the combination of Machaeriol C (at 5 µM) lowered the IC₅₀ values of Machaeridiol B for several pathways, including AP-1, E2F, ETS, Notch, Wnt, and Hedgehog. mdpi.com This suggests a cross-talk potential between the pathways affected by these related compounds. nih.govresearchgate.net

Machaeridiol B alone was shown to inhibit multiple signaling pathways, including Stat3, Smad2/3, AP-1, NF-κB, E2F, Myc, and Notch. mdpi.com The specific modulatory activity of this compound on these pathways has not been reported in detail, with research highlighting the activity of its related compounds instead.

Signaling PathwayActivity of Machaeridiol B (IC50 in µM, T98G cells)Effect of Machaeriol C + Machaeridiol B CombinationReference
Stat31.4Additive Effect mdpi.com
Smad2/33.0Additive Effect mdpi.com
AP-14.2Additive Effect mdpi.com
NF-κB4.0Additive Effect mdpi.com
E2F0.7Additive Effect researchgate.netmdpi.com
Myc2.0Additive Effect mdpi.com
ETS5.9Additive Effect researchgate.netmdpi.com
Notch4.6Additive Effect mdpi.com
WntInactiveAdditive Effect researchgate.netmdpi.com
Hedgehog5.0Additive Effect researchgate.netmdpi.com

Effects on Cancer-Related Signaling Pathways (e.g., Stat3, Smad2/3, AP-1, NF-κB, E2F, Myc, Ets, Notch, Wnt, Hedgehog) in in vitro Cell Models

This compound was evaluated as part of a broader study of compounds isolated from Machaerium Pers., which included machaeriols A-D and machaeridiols A-C. nih.govnih.gov This research utilized a panel of luciferase reporter gene vectors in HeLa and T98G glioblastoma cells to assess the activity of multiple cancer-related signaling pathways. nih.govnih.gov The pathways investigated included Stat3, Smad2/3, AP-1, NF-κB, E2F, Myc, Ets, Notch, Wnt, and Hedgehog. nih.govnih.govresearchgate.net

While the activation features for machaeriols A-D were noted as being very similar, detailed dose-response curves and specific IC50 values were prominently reported for the related compound, machaeridiol B, which showed significant inhibitory activity across many of the tested pathways. nih.gov For instance, machaeridiol B demonstrated potent inhibition of the NF-κB pathway in HeLa cells and the E2F pathway in T98G cells. nih.govresearchgate.net Specific inhibitory data for this compound against this panel of signaling pathways were not detailed in the available literature, indicating it was likely inactive or possessed significantly weaker activity compared to machaeridiol B under the tested conditions. nih.gov

To illustrate the scope of the investigation for this class of compounds, the activities of the related compound Machaeridiol B are presented below.

Table 1: Inhibitory Activity (IC₅₀ in µM) of Machaeridiol B on Cancer-Related Signaling Pathways in HeLa and T98G Cell Lines

Signaling PathwayHeLa Cells IC₅₀ (µM)T98G Cells IC₅₀ (µM)
Stat3 4.71.4
Smad2/3 1.23.0
AP-1 5.94.2
NF-κB 0.54.0
E2F 5.70.7
Myc 5.32.0
Ets Inactive5.9
Notch 5.34.6
Wnt 4.2Inactive
Hedgehog Inactive5.0

Data sourced from studies on compounds from Machaerium Pers. nih.govnih.govresearchgate.net

Combinatorial Effects with Related Compounds on Signaling Pathways

Investigations into the synergistic or additive effects of Machaerium compounds on cancer-related signaling pathways have been conducted; however, these studies did not specifically include this compound. nih.govnih.gov

Research has shown that a combination of Machaeriol C and Machaeridiol B resulted in additive inhibitory effects on the E2F, Ets, Wnt, and Hedgehog pathways, particularly in cases where each compound was individually inactive or only minimally active. nih.govnih.govresearchgate.net This suggests a potential for synergistic interactions among this class of phytocannabinoids. However, no published data details the combinatorial effects of this compound with other compounds on these specific signaling pathways.

Antiparasitic Activities beyond Malaria (e.g., Leishmania)

In addition to its previously reported antimalarial properties, this compound has demonstrated notable in vitro activity against the protozoan parasite Leishmania donovani, the causative agent of visceral leishmaniasis. researchgate.netmdpi.com

Laboratory testing revealed that this compound inhibits the growth of L. donovani, exhibiting a 50% inhibitory concentration (IC50) value of 900 nM. mdpi.com This finding identifies this compound as a compound of interest for further investigation in the development of new antileishmanial therapies. A related compound, machaeridiol B, also showed activity against L. donovani with an IC50 of 0.9 µg/mL. nih.gov

Table 2: In Vitro Antiparasitic Activity of this compound

Parasite SpeciesMeasured EffectValue
Leishmania donovani IC₅₀900 nM

Data sourced from in vitro antiparasitic screening studies. mdpi.com

Advanced Analytical and Spectroscopic Characterization Techniques for Machaeriol B Research

High-Resolution Mass Spectrometry for Molecular Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's molecular formula by providing highly accurate mass measurements. numberanalytics.com This technique measures the mass-to-charge ratio (m/z) of ions with exceptional precision, often to within a few parts per million (ppm). rsc.org

For Machaeriol B and its analogues, HRMS is used to validate their elemental composition. researchgate.net The process involves ionizing the molecule, typically using electrospray ionization (ESI), and then analyzing the ions in a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument. numberanalytics.commdpi.com To ensure the highest accuracy, a technique known as reference ion correction, or "lock mass," is often employed. numberanalytics.commdpi.com This involves introducing a known compound with a precise mass into the mass spectrometer simultaneously with the analyte. Any mass drift in the instrument can be corrected by referencing the known ion's mass, thereby improving the accuracy of the measurement for the compound of interest. numberanalytics.com In studies involving Machaeriol analogues, reference masses such as protonated purine (B94841) (m/z 121.0509) and protonated hexakis(1H, 1H, 3H-tetrafluoropropoxy)phosphazine (HP-921) (m/z 922.0098) in positive ion mode have been utilized for this purpose. mdpi.com

Advanced NMR Techniques for Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the three-dimensional structure of molecules. While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial structural information, advanced two-dimensional (2D) NMR techniques are crucial for assigning the complex stereochemistry of molecules like this compound. nih.govnih.gov

The relative stereochemistry of this compound was established through a series of 2D NMR experiments, including: nih.gov

¹H-¹H Correlated Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms, helping to establish the spin-spin coupling network within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range couplings between protons and carbons (typically over two to three bonds), which is critical for piecing together the carbon skeleton. nih.govnih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): This is a key experiment for determining stereochemistry. It identifies protons that are close to each other in space, regardless of whether they are directly bonded. The observation of NOE cross-peaks between specific protons provides definitive evidence for their relative spatial orientation. nih.govnih.gov

Through the careful analysis of these 2D NMR datasets, researchers were able to elucidate the specific trans-fusion of the rings and the relative configurations of the stereocenters in the this compound molecule. nih.gov

Chiral Chromatography and Spectroscopic Methods for Enantiomeric Purity Assessment

Many natural products are chiral, meaning they exist as non-superimposable mirror images called enantiomers. Since enantiomers often have different biological activities, assessing the enantiomeric purity of a compound is critical. sigmaaldrich.com Chiral chromatography is a primary technique for separating and quantifying enantiomers. ajol.infoscribd.com

This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. sigmaaldrich.comscribd.com High-performance liquid chromatography (HPLC) with a chiral column is a common setup. The separated enantiomers can then be detected and quantified, allowing for the determination of the enantiomeric excess (e.e.) or enantiomeric ratio. sigmaaldrich.com While specific applications of chiral chromatography to this compound are not extensively detailed in the provided search results, the synthesis of its analogues often starts from chiral precursors like (S)-citronellal, aiming for enantiomerically pure products. acs.org The assessment of enantiomeric purity would be a standard and necessary step in such synthetic endeavors. acs.org

Computational Chemistry and Molecular Modeling for Ligand-Target Interactions

To understand how this compound and its analogues might interact with biological targets, researchers employ computational chemistry and molecular modeling techniques. These methods provide insights into the putative binding modes and energetics of ligand-protein interactions.

Molecular Docking Studies for Putative Binding Modes

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor's active site. acs.org It is used to understand the binding pose and interaction profile of a compound. semanticscholar.org For analogues of this compound, molecular docking studies have been performed to investigate their interactions with cannabinoid receptors (CB1 and CB2). acs.org

These studies use scoring functions to estimate the binding affinity, often reported as a GlideScore, and can reveal key interactions such as hydrogen bonds and π-π stacking with specific amino acid residues in the receptor's binding pocket. semanticscholar.org For example, docking studies of Machaeriol analogues into the CB2 receptor identified key interactions with residues like Phe94, Phe183, and Ser285. acs.org

Molecular Dynamics (MD) Simulation and Binding Free-Energy Calculations

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms over time. acs.orgscielo.org.co MD simulations are used to assess the stability of the docked complex and to refine the interaction profile. acs.org By analyzing the trajectory of the simulation, researchers can observe how the ligand and protein adapt to each other. mdpi.com

Following MD simulations, binding free-energy calculations can be performed to provide a more accurate estimation of binding affinity. chemrxiv.org Methods like the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) are used to calculate the binding free energy (ΔG). acs.org These calculations have been applied to Machaeriol analogues to affirm the stability of their complexes with cannabinoid receptors and to correlate computational predictions with experimental binding data. acs.orgsemanticscholar.org

Computational Technique Application to Machaeriol Analogues Key Findings/Outputs Reference
Molecular Docking (Glide) Understanding binding poses in CB1 and CB2 receptors.Prediction of binding orientation, GlideScores, identification of key interacting residues (e.g., Phe170, Phe268, Phe94, Ser285). acs.orgsemanticscholar.org
Molecular Dynamics (MD) Simulation Assessing the stability of ligand-receptor complexes over time (e.g., 200 ns).Root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) plots indicating complex stability. acs.org
Binding Free-Energy Calculation (MM-GBSA) Estimating the binding affinity (ΔG) of ligands to receptors.Calculated ΔG values that correlate with experimental binding affinities and support complex stability. acs.org

Strategic Chemical Modifications and Derivative Development for Enhanced Bioactivity

Synthesis of Hexahydrodibenzopyran Analogs with Altered Substituent Patterns

A key strategy for probing the SAR of Machaeriol B involves the synthesis of analogs with diverse substituents on the hexahydrodibenzopyran core. A common approach involves late-stage diversification, where a key intermediate is synthesized and then modified to produce a library of related compounds.

One notable method begins with the condensation of lithiated methoxymethyl (MOM)-protected phloroglucinol (B13840) with (S)-citronellal. acs.orgsemanticscholar.org An acid-mediated deprotection and intramolecular hetero-Diels–Alder cycloaddition sequence yields the core hexahydrodibenzopyran structure with high diastereoselectivity (>98%). acs.orgsemanticscholar.org Subsequent selective triflation of the phenolic hydroxyl group, followed by another MOM protection, creates a key triflate intermediate. acs.orgsemanticscholar.org This intermediate is amenable to palladium(0)-mediated Suzuki coupling reactions with a variety of boronic acids, allowing the introduction of different aryl and alkyl groups at the C3 position of the scaffold. acs.org A final acid-mediated deprotection of the MOM group yields the desired analogs in excellent yields. acs.org

This divergent strategy has enabled the synthesis of numerous analogs, providing valuable insights into how different substituents at the C3 position influence biological activity. acs.orgresearchgate.net For example, a study detailing the synthesis of 14 novel machaeriol-like analogues used this approach to explore their cannabimimetic activities. acs.org

Another powerful synthetic route utilizes a stereospecific palladium-catalyzed decarboxylative arylation starting from commercially available (S)-perillic acid. nih.gov This method allows for a short and highly efficient stereoselective synthesis of (+)-Machaeriol B and its analogs. nih.gov

The table below summarizes a selection of synthesized this compound analogs with altered substituent patterns.

Compound IDC3-SubstituentSynthesis Method HighlightsReference
11A-11N Various aryl/alkyl moietiesLate-stage diversification via Suzuki coupling from a common triflate intermediate. acs.org
(+)-Machaeriol B Analogues Varied based on boronic reagentsDivergent synthesis from (S)-perillic acid via stereospecific Pd-catalyzed decarboxylative arylation. nih.gov
(-)-Machaeriol B (44) Benzofuran-2-ylFriedel–Crafts alkylation of 5-(benzofuran-2-yl)benzene-1,3-diol with (S)-cis-verbenol, followed by cyclization and hydroboration. mdpi.comchemrxiv.org

This table is interactive. Click on the headers to sort the data.

Diastereomeric and Enantiomeric Modifications for Specific Biological Targeting

The stereochemistry of the this compound scaffold is a critical determinant of its biological activity. Machaeriols possess a (+)-trans-hexahydrodibenzopyran (HHDBP) structure with an absolute configuration determined as (6aS,9S,10aS). nih.gov This configuration is nearly a mirror image of the psychoactive cannabinoid (-)-Δ⁹-tetrahydrocannabinol (THC), which has a (6aR,10aR) configuration. nih.gov Furthermore, machaeriols have an additional stereocenter at the C9 position, distinguishing them as hexahydrocannabinoids rather than tetrahydrocannabinoids. acs.org

The profound impact of stereochemistry on activity has prompted the synthesis of various diastereomers and enantiomers of this compound. These synthetic efforts are crucial for understanding the specific interactions between the ligands and their biological targets, such as the CB1 and CB2 cannabinoid receptors.

Synthetic strategies have been developed to access both the natural (+) and unnatural (-) forms of machaeriols. For instance, (−)-Machaeriol B and its diastereomer (−)-Machaeriol D have been synthesized via a Friedel–Crafts alkylation of a substituted resorcinol (B1680541) with (S)-cis-verbenol, followed by cyclization and a diastereoselective hydroboration. chemrxiv.org Similarly, the enantiomeric series can be accessed, for example by starting with R-(+)-limonene to produce unnatural (-)-machaeriol-D. chemrxiv.org

Studies comparing these stereoisomers have revealed significant differences in their biological profiles. While early studies reported that natural machaeriols A and B lacked affinity for the CB1 receptor, subsequent research on a broader range of analogs has shown that modifications to the scaffold can elicit significant binding at both CB1 and CB2 receptors. acs.orgnih.gov For example, in a series of 14 synthesized hexahydro analogues, several compounds showed significant binding affinity for both receptors. acs.orgsemanticscholar.org Specifically, two analogs, 11H and 11J , were identified as CB2 receptor-selective agonists. acs.orgsemanticscholar.org This highlights the potential for diastereomeric and enantiomeric modifications to fine-tune receptor selectivity and functional activity, moving towards compounds with specific therapeutic profiles.

StereoisomerKey Stereochemical FeatureBiological Activity HighlightReference
(+)-Machaeriol B (natural) (6aS,9S,10aS)Initially reported with no CB1 affinity. nih.gov
(-)-Machaeriol B (unnatural) Enantiomer of the natural productSynthesized to probe stereospecificity of biological targets. chemrxiv.org
Analog 11H (6aS,9S,10aS) scaffoldCB2 receptor-selective agonist (EC₅₀ = 5.7 μM). acs.orgsemanticscholar.org
Analog 11J (6aS,9S,10aS) scaffoldCB2 receptor-selective agonist (EC₅₀ = 16 μM). acs.orgsemanticscholar.org

This table is interactive. Click on the headers to sort the data.

Conjugation and Prodrug Strategies for Improved Pharmacological Profiles

To enhance the delivery and efficacy of bioactive compounds like this compound, conjugation and prodrug strategies are employed. These approaches involve chemically modifying the parent drug to alter its physicochemical properties, such as solubility, stability, and membrane permeability, without affecting its core pharmacophore. nih.gov The modification is designed to be cleaved in vivo to release the active drug.

A common prodrug strategy for cannabinoids involves esterification of the phenolic hydroxyl group. For example, acetate (B1210297) esters of THC have been shown to act as prodrugs, exhibiting a delayed onset and prolonged duration of action compared to the parent phenol. researchgate.net This approach could be directly applied to the this compound scaffold to modulate its pharmacokinetic behavior. The increased lipophilicity of an acetate derivative could enhance its ability to cross biological membranes and potentially protect it from rapid metabolic inactivation. researchgate.net

Conjugation with other molecules represents another versatile strategy. Peptides, lipids, or other moieties can be covalently attached to the drug to improve its properties. nih.gov

Lipid Conjugation: Attaching a lipid moiety, such as ricinoleic acid, can enhance lipophilicity and facilitate passage through lipid-rich membranes. This strategy has been explored for other cannabinoids to improve ocular drug delivery by targeting specific nutrient transporters. nih.gov

Peptide-Drug Conjugates (PDCs): Conjugating a peptide to this compound could offer several advantages. PDCs can improve water solubility and be designed for targeted delivery to specific tissues or cells by exploiting peptide-receptor interactions. nih.gov The linker connecting the peptide and the drug is crucial and is often designed to be cleaved by specific enzymes present at the target site. nih.gov

Exploration of Hybrid Molecules Incorporating this compound Scaffolds

The creation of hybrid molecules, which combine the structural features of two or more different pharmacophores, is an innovative strategy in drug discovery. This approach aims to develop compounds with novel or enhanced biological activities, potentially by interacting with multiple biological targets simultaneously or by optimizing interactions with a single target.

The hexahydrodibenzopyran core of this compound serves as a "privileged scaffold," a molecular framework that is able to bind to multiple receptor types. semanticscholar.org This makes it an excellent candidate for the design of hybrid molecules. By combining the this compound scaffold with other known bioactive moieties, researchers can explore new chemical space and potentially discover compounds with unique pharmacological profiles.

A review of saturated cannabinoids discusses the structure-activity relationships of classical, hybrid, and non-classical cannabinoids, providing a framework for such exploration. nih.gov The idea is to attach other pharmacophoric elements to the this compound core. For example, one could envision hybrid structures that incorporate moieties known to interact with other signaling systems, such as the opioid or serotonergic systems, to investigate potential polypharmacology.

While specific examples of hybrid molecules based directly on the this compound scaffold are not extensively detailed in the provided literature, the synthetic handles developed for creating analogs (as described in section 8.1) provide the necessary chemical tools. For instance, the Suzuki coupling reaction used to modify the C3 position could be employed to attach a different pharmacophore instead of a simple aryl or alkyl group, thus creating a novel hybrid molecule. The ongoing investigation into cannabinoid analogs and their diverse biological effects continues to inspire the rational design of such hybrid compounds. nih.govresearchgate.net

Future Research Avenues and Translational Potential of Machaeriol B

Deepening Mechanistic Understanding of Biological Actions

A primary focus for future research is to elucidate the precise molecular mechanisms underlying the observed biological effects of Machaeriol B and its related compounds. Although early studies ruled out significant interaction with the CB1 receptor, the full spectrum of its molecular targets remains largely unexplored. mdpi.comnih.gov For instance, while analogs of this compound have been developed that show affinity for the CB2 receptor, the direct interaction and downstream signaling pathways activated by this compound itself are not fully characterized. acs.orgacs.org

Future studies should aim to:

Identify Direct Molecular Binders: Employ techniques such as photoaffinity labeling, chemical proteomics, and thermal shift assays to identify the direct protein targets of this compound within human cells. This would move beyond pathway-level analysis to pinpoint specific receptor or enzyme interactions.

Elucidate Signaling Cascades: For its known activities, such as the inhibition of cancer-related signaling pathways, research is needed to map the upstream and downstream events. For example, it is known that the related compound machaeridiol B can inhibit pathways like Stat3, NF-κB, and Smad2/3, but the initial trigger for this inhibition is unclear. mdpi.comresearchgate.net Investigating whether this compound acts on similar pathways and identifying the apical kinase or receptor involved is a critical next step.

Validate Antiviral Mechanisms: Recent computational and in-vitro studies identified synthetic analogs inspired by machaeriols as inhibitors of the SARS-CoV-2 2′-O-methyltransferase. acs.orgnih.govresearchgate.net Future work should validate this mechanism for this compound itself and explore its binding mode through co-crystallization studies to guide the design of more potent and specific inhibitors.

Broadening the Spectrum of Targeted Biological Systems and Diseases

Initial findings have highlighted the potential of this compound and its structural relatives in several therapeutic areas, suggesting that its utility may extend to a broader range of diseases. The compound has demonstrated activities against infectious agents and in modulating cancer-related pathways. acs.orgmdpi.com

Key areas for expansion include:

Infectious Diseases: this compound has shown in vitro antimalarial activity against Plasmodium falciparum. acs.org Furthermore, related machaeriols and machaeridiols have displayed potent activity against drug-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). mdpi.comnih.gov The potential for this compound as an anti-infective agent warrants a more comprehensive evaluation against a wider panel of bacterial, fungal, and viral pathogens.

Oncology: The ability of related machaeridiols to modulate multiple cancer-related signaling pathways, including Stat3, AP-1, NF-κB, and Notch, is a significant finding. mdpi.commdpi.com Although this compound itself was found to be largely inactive in initial cytotoxicity screens, its structural scaffold is clearly relevant. mdpi.com Future research should explore its effects in different cancer models, particularly in combination with other agents where it might act synergistically, as has been observed between machaeriol C and machaeridiol B. researchgate.netmdpi.com

Inflammatory Disorders: Given that many of the signaling pathways modulated by related compounds (e.g., NF-κB) are central to inflammation, exploring the anti-inflammatory potential of this compound is a logical progression.

Compound/AnalogTargeted System/DiseaseResearch FindingCitation(s)
This compound Malaria (Plasmodium falciparum)Demonstrated in vitro antimalarial activity (IC50 = 120 ng/mL). acs.org
This compound Cannabinoid Receptor 1 (CB1)Showed insignificant binding affinity at concentrations up to 1.0 µM. mdpi.comnih.gov
Machaeriol Analogs (e.g., 11H, 11J) Cannabinoid Receptor 2 (CB2)Identified as micromolar-range agonists, with EC50 values of 5.7 and 16 μM, respectively. acs.orgsemanticscholar.org
Machaeridiol B (Related Compound) Cancer Signaling PathwaysInhibited multiple pathways including Stat3, Smad2/3, AP-1, and NF-κB with IC50 values in the low micromolar range. mdpi.comresearchgate.net
Machaeriol-Inspired Analogs (RS-1, RS-2) Antiviral (SARS-CoV-2)Inhibited the SARS-CoV-2 2′-O-methyltransferase, showing more potency than the control, Sinefungin. acs.orgnih.gov
Machaeridiols (Related Compounds) Antibacterial (MRSA, VRE)Displayed potent antimicrobial activity against drug-resistant bacteria. mdpi.comnih.gov

This table is interactive and can be sorted by column.

High-Throughput Screening and Lead Optimization Efforts

The this compound scaffold is a promising starting point for medicinal chemistry campaigns. Its total synthesis has been achieved through various routes, enabling the generation of analogs for structure-activity relationship (SAR) studies. mdpi.comnih.govacs.orgrsc.org Lead optimization is crucial for enhancing potency, selectivity, and drug-like properties.

Future strategies should involve:

Combinatorial Chemistry and Parallel Synthesis: Leveraging established synthetic routes to create libraries of this compound analogs. mdpi.com Modifications could target different regions of the molecule, such as the benzofuran (B130515) side chain or the hexahydrodibenzopyran core, to probe their influence on biological activity.

Informatics-Driven Design: Utilizing computational models, as has already been successfully applied to develop machaeriol-inspired antivirals, can guide the synthesis of new analogs with a higher probability of success. acs.orgnih.gov Molecular dynamics simulations can predict how modifications will affect binding to specific targets, such as the CB2 receptor or viral enzymes. acs.org

High-Throughput Screening (HTS): Screening analog libraries against diverse biological targets using HTS assays will be essential to rapidly identify compounds with improved activity or novel biological profiles. mdpi.comolemiss.edu This approach can efficiently explore the therapeutic potential of the machaeriol scaffold across many disease areas. For example, a late-stage diversification approach using the Suzuki coupling reaction has already proven effective in generating novel CB2 receptor modulators from a machaeriol-like precursor. acs.org

Development of this compound and Its Analogs as Research Tools or Chemical Probes

Beyond direct therapeutic applications, this compound and its derivatives can be developed into valuable chemical probes to investigate biological systems. Their unique structure and selective interactions with certain targets make them suitable for this purpose.

Opportunities in this area include:

Probes for Cannabinoid Receptors: Analogs of this compound have been synthesized that show selective agonist activity at the CB2 receptor. acs.orgacs.org These compounds can be used as research tools to study the physiological and pathological roles of CB2, particularly in the immune system and peripheral tissues, without the psychoactive effects associated with CB1 activation.

Fluorescent or Affinity-Based Probes: By attaching reporter tags, such as fluorescent dyes or biotin, to non-critical positions on the this compound scaffold, researchers can create probes for use in cellular imaging, target identification, and pull-down assays. This would help visualize the subcellular localization of its targets and identify binding partners.

Photoswitchable Ligands: The development of photoswitchable analogs, where a light-sensitive moiety is incorporated into the structure, could provide precise spatiotemporal control over target engagement. chemrxiv.org Such tools would be invaluable for dissecting complex signaling pathways in real-time. chemrxiv.org

Opportunities in Natural Product-Inspired Drug Discovery beyond Traditional Medicinal Uses

The discovery and study of this compound exemplify the vast potential of natural products as sources of novel chemical scaffolds for drug discovery. nih.govacs.orgolemiss.edu The unique hexahydrodibenzopyran core of this compound, with its distinct stereochemistry compared to classical cannabinoids, offers a platform that nature has already optimized for biological interaction, yet which may engage completely different targets. mdpi.comacs.org

The journey of this compound from a natural isolate with unknown function to a scaffold for generating selective CB2 agonists and potential antivirals highlights a modern drug discovery paradigm. acs.orgacs.org This approach leverages advances in total synthesis, computational chemistry, and high-throughput screening to unlock the potential of complex natural products. nih.govresearchgate.net The story of this compound encourages a broader search for bioactive compounds in underexplored biological sources and underscores the importance of pursuing natural product leads even when their initial activity profile is not immediately obvious or potent. acs.orgolemiss.edu Its development showcases how a natural product can inspire the creation of synthetic analogs with tailored properties, moving far beyond the compound's original biological context. usu.edu

Q & A

Basic: What are the key structural features of Machaeriol B that influence its bioactivity?

This compound contains a tricyclic dibenzopyran motif, a structural element shared with cannabinoids like Δ⁹-THC. A distinguishing feature is the presence of an additional hydroxy-bearing stereogenic center anti to the methyl group, which introduces stereochemical complexity critical for its bioactivity . This stereochemistry impacts molecular interactions with biological targets, such as enzymes or receptors involved in its antimalarial activity. Methodologically, nuclear magnetic resonance (NMR) and X-ray crystallography are essential for confirming stereochemistry and spatial arrangement .

Basic: What are common synthetic approaches to this compound, and what challenges arise during synthesis?

A protecting group-free total synthesis of this compound involves selective oxidation of Verbenol with resorcinol derivatives. Key steps include hydroboration of a double bond followed by reductive or oxidative workup to establish stereochemistry . Challenges include:

  • Stereochemical control : Ensuring anti-configuration of the hydroxy group relative to the methyl group.
  • Regioselectivity : Avoiding side reactions during oxidation of resorcinol intermediates.
    Methodological solutions involve optimizing reaction conditions (e.g., temperature, solvent polarity) and using chiral catalysts .

Basic: Which analytical techniques are most effective for characterizing this compound and its intermediates?

Technique Application Example
NMR spectroscopyConfirming stereochemistry and purity¹H/¹³C NMR for diastereomer differentiation
High-performance liquid chromatography (HPLC)Assessing purity and isolating enantiomersChiral columns for resolving stereoisomers
Mass spectrometry (MS)Validating molecular weight and fragmentation patternsHigh-resolution MS (HRMS) for exact mass determination

Advanced: How can researchers optimize the synthesis of Machaeriol D analogs while maintaining bioactivity?

Synthetic optimization requires:

  • Selective functionalization : Introducing substituents (e.g., halogens) at non-critical positions to avoid disrupting the dibenzopyran core.
  • In silico modeling : Predicting binding affinity to antimalarial targets (e.g., Plasmodium enzymes) using molecular docking .
  • Parallel synthesis : Generating analogs via combinatorial chemistry and screening for retained or enhanced activity .

Advanced: What experimental design considerations are critical for evaluating this compound’s antimalarial activity?

  • In vitro assays : Use synchronized Plasmodium falciparum cultures to assess growth inhibition (IC₅₀) with dose-response curves .
  • Control groups : Include artemisinin derivatives as positive controls and solvent-only treatments as negative controls.
  • Data validation : Replicate experiments across multiple parasite strains (e.g., Dd2, 3D7) to confirm broad efficacy .

Advanced: How should researchers address contradictions in reported bioactivity data for this compound?

Contradictions may arise from:

  • Variability in assay conditions : Differences in parasite strain, culture media, or incubation time.
  • Sample purity : Impurities (>5%) can skew IC₅₀ values.
    Resolution strategies :
    • Standardize protocols using WHO guidelines for antimalarial testing.
    • Validate purity via HPLC and elemental analysis .
    • Perform meta-analysis of published data to identify outliers .

Methodological: How can reproducibility of this compound synthesis be ensured across laboratories?

  • Detailed protocols : Document reaction parameters (e.g., solvent degassing, catalyst loading) in supplementary information .
  • Open-source validation : Share intermediates and final products with third-party labs for independent verification .
  • Batch tracking : Use lot numbers for reagents to trace variability .

Methodological: What statistical approaches are appropriate for analyzing this compound’s dose-response relationships?

  • Non-linear regression : Fit IC₅₀ curves using four-parameter logistic models (e.g., GraphPad Prism).
  • Error propagation : Calculate uncertainties in IC₅₀ values using Monte Carlo simulations .
  • Multivariate analysis : Correlate structural features (e.g., logP, polar surface area) with bioactivity via principal component analysis (PCA) .

Methodological: How can researchers validate mechanistic hypotheses for this compound’s antimalarial action?

  • Target identification : Use photoaffinity labeling or thermal proteome profiling to identify binding proteins in Plasmodium .
  • Gene knockout studies : Compare activity in wild-type vs. CRISPR-edited parasite lines lacking putative targets .
  • Metabolomics : Track changes in heme detoxification pathways via LC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.